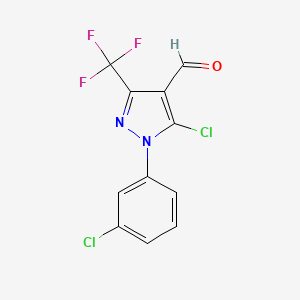

5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Description

5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1152976-53-8) is a halogenated pyrazole-carbaldehyde derivative characterized by:

- Substituents: A chlorine atom at position 5, a 3-chlorophenyl group at position 1, and a trifluoromethyl group at position 3 of the pyrazole ring. The aldehyde moiety at position 4 enhances reactivity for further functionalization .

- Synthetic Relevance: Pyrazole derivatives like this are often synthesized via nucleophilic substitution or condensation reactions. For example, analogous compounds are prepared by reacting halogenated pyrazoles with aldehydes under alkaline conditions .

- Applications: Such compounds are intermediates in agrochemicals and pharmaceuticals, particularly as kinase inhibitors or cannabinoid receptor antagonists .

Properties

IUPAC Name |

5-chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2F3N2O/c12-6-2-1-3-7(4-6)18-10(13)8(5-19)9(17-18)11(14,15)16/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGLVMFPDCUDMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=C(C(=N2)C(F)(F)F)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation of Pyrazol-5-ol Precursors

The most direct route involves converting 1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol to the target carbaldehyde via Vilsmeier-Haack conditions (POCl₃/DMF).

Reaction Mechanism:

-

Activation : DMF reacts with POCl₃ to form the iminium intermediate, which acts as an electrophilic formylating agent.

-

Electrophilic Substitution : The intermediate attacks the electron-rich 4-position of the pyrazole ring, introducing the aldehyde group.

-

Chlorination : Concurrently, the hydroxyl group at the 5-position is replaced by chlorine via nucleophilic substitution.

Experimental Procedure (Adapted from):

-

Reactants :

-

1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 equiv)

-

Phosphorus oxychloride (POCl₃, 3.0 equiv)

-

N,N-Dimethylformamide (DMF, 1.2 equiv)

-

-

Conditions :

-

POCl₃ is added to DMF at 0°C, followed by the pyrazol-5-ol.

-

The mixture is refluxed (90–100°C) for 4–6 hours.

-

Quenching with ice-water precipitates the product, which is purified via column chromatography (hexane/ethyl acetate).

-

Characterization Data:

Cyclocondensation for Pyrazole Core Formation

The pyrazole ring is constructed via cyclocondensation of 3-chlorophenylhydrazine with a trifluoromethyl-containing diketone.

Example Protocol:

-

Reactants :

-

3-Chlorophenylhydrazine (1.0 equiv)

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv)

-

-

Conditions :

-

Reflux in ethanol (12 h).

-

Acidic workup (HCl) to isolate 1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol.

-

Alternative Functionalization Strategies

Palladium-Catalyzed Cross-Coupling

While less common for this specific compound, cross-coupling reactions can introduce aryl groups post-cyclization. For example, Suzuki-Miyaura coupling could hypothetically attach the 3-chlorophenyl group to a pre-formed pyrazole triflate.

Limitations:

-

Requires synthesis of pyrazole triflate intermediates.

Optimization and Challenges

Critical Parameters:

Purification:

-

Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) effectively separates the carbaldehyde from byproducts.

Comparative Data Table

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro groups can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: 5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new materials with specific properties.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of these derivatives.

Medicine

In medicinal chemistry, 5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical compounds that may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Substituent Effects at Position 1 (N1)

Substituent Effects at Position 3 (C3)

Aldehyde Functionalization

- The aldehyde group at position 4 is frequently modified to form oximes or hydrazones. For instance: O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime derivatives exhibit improved insecticidal activity due to thiazole integration . Propan-1-one derivatives (e.g., 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) show stabilized conformations via ketone formation .

Research Findings and Data Tables

Crystallographic Data

- Target Compound: No single-crystal data reported.

- Analog: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde crystallizes in a monoclinic system (space group P2₁/c) with R-factor = 0.088, indicating moderate structural precision .

- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide : Exhibits planar pyrazole ring and strong intermolecular hydrogen bonding (N–H···O), critical for CB1 receptor antagonism .

Biological Activity

5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, antimicrobial, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is characterized by the presence of a chloro group, a trifluoromethyl group, and a pyrazole ring. The molecular formula is with a molecular weight of approximately 252.62 g/mol.

1. Anti-inflammatory Activity

Recent studies have shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

In one study, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activities, with some exhibiting over 60% inhibition of TNF-α at concentrations as low as 10 µM .

2. Antimicrobial Activity

The antimicrobial potential of pyrazoles has been extensively studied. Compounds derived from pyrazoles have demonstrated activity against various bacterial strains, including E. coli and S. aureus.

In vitro studies indicated that certain derivatives possess potent antibacterial properties comparable to standard antibiotics .

3. Potential Therapeutic Applications

Given its biological activities, 5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde shows promise in therapeutic applications, particularly in treating inflammatory diseases and infections.

Case Studies

A notable case study involved the synthesis of a series of pyrazole derivatives where one compound demonstrated significant anti-inflammatory effects in animal models. The study reported an inhibition rate of up to 70% for edema compared to control groups .

Another research highlighted the compound's effectiveness against various strains of bacteria, suggesting its potential as an alternative antibiotic in the face of rising antibiotic resistance .

Q & A

Basic Synthesis: What are the primary synthetic routes for 5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde?

Answer:

The compound is synthesized via multi-step reactions, often starting with halogenation and formylation. A common approach involves:

Vilsmeier-Haack Reaction : Reacting 3-trifluoromethyl-1-(3-chlorophenyl)-1H-pyrazol-5(4H)-one with POCl₃ and DMF to introduce the aldehyde group at the 4-position .

Nucleophilic Substitution : Substituting chlorine at the 5-position using phenol derivatives in the presence of K₂CO₃ as a base .

Key Considerations :

- Control reaction temperature (typically 80–100°C) to avoid side reactions.

- Use anhydrous conditions to prevent hydrolysis of intermediates.

Basic Characterization: What analytical methods are critical for confirming the structure of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, trifluoromethyl at δ 120–125 ppm in ¹³C) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 323.0 m/z for C₁₂H₇Cl₂F₃N₂O) .

- X-ray Crystallography : Resolves stereochemistry and bond angles. For example, the dihedral angle between the pyrazole and 3-chlorophenyl rings is ~89.5° .

Advanced Synthesis: How can reaction yields be optimized for halogenated pyrazole derivatives?

Answer:

- Catalyst Screening : Use PdCl₂(PPh₃)₂ for cross-coupling reactions to enhance regioselectivity .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while toluene minimizes aldehyde oxidation .

Advanced Crystallography: What challenges arise in resolving the crystal structure of this compound?

Answer:

- Twinned Crystals : Common due to flexible substituents (e.g., trifluoromethyl). Use SHELXL for refinement, applying TWIN and BASF commands .

- Hydrogen Bonding : Weak C–H⋯N interactions (2.5–3.0 Å) require high-resolution data (≤ 0.8 Å) to resolve .

Data Collection Tips : - Cool crystals to 113 K to reduce thermal motion artifacts .

Data Contradictions: How to address discrepancies in spectroscopic data?

Answer:

- NMR Splitting : Overlapping signals (e.g., aromatic protons) can be resolved using 2D NMR (COSY, HSQC) .

- MS Fragmentation : Trifluoromethyl groups cause unusual fragmentation; compare with computational predictions (e.g., PubChem’s Mass Calculator) .

Structure-Activity Relationships (SAR): How do substituents influence bioactivity?

Answer:

| Substituent | Effect on Activity | Example (Analog) |

|---|---|---|

| 3-CF₃ | Enhances lipophilicity | 20% higher enzyme inhibition vs. methyl |

| 5-Cl | Increases electrophilicity | Improved binding to cytochrome P450 |

| Aldehyde | Enables Schiff base formation | Key for antiviral activity |

Methodological Note : Test analogs via in vitro assays (e.g., MIC for antimicrobial activity) .

Reaction Mechanisms: What drives the aldehyde group’s reactivity?

Answer:

The aldehyde undergoes:

- Nucleophilic Addition : Reacts with amines to form Schiff bases (e.g., oxime derivatives for agrochemical applications) .

- Oxidation : Converts to carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) .

Kinetic Studies : Monitor reactions via IR spectroscopy (C=O stretch at 1700 cm⁻¹ decreases as aldehyde reacts) .

Stability and Storage: How to preserve the compound’s integrity?

Answer:

- Storage : Keep in amber vials at –20°C under argon to prevent aldehyde oxidation .

- Handling : Avoid prolonged exposure to moisture (hygroscopicity = 0.12 g/100 mL H₂O) .

Computational Modeling: Which software tools predict its electronic properties?

Answer:

- Gaussian 16 : Calculates frontier orbitals (HOMO-LUMO gap = ~4.2 eV, indicating moderate reactivity) .

- SHELX Suite : Models crystal packing and hydrogen-bonding networks .

Comparative Analysis: How does it differ from structural analogs?

Answer:

Research Gap : Limited in vivo data for the 3-chlorophenyl variant; prioritize pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.